molecular formula C18H16N4O4 B6118700 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6118700
M. Wt: 352.3 g/mol
InChI Key: NSRDPMJJJVXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as BDP, is a novel compound that has been widely studied for its potential in treating various diseases. BDP is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway is crucial in the regulation of cell growth, differentiation, and survival, and dysregulation of the pathway has been implicated in the development of various diseases, including cancer.

Mechanism of Action

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects by inhibiting the activity of B-Raf, which is a key component of the MAPK/ERK signaling pathway. This pathway is activated by various extracellular signals, including growth factors and cytokines, and plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of the pathway has been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting B-Raf, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one blocks the activation of downstream signaling molecules, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammatory cytokine production, and the protection against neuronal damage. In cancer cells, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one reduces the production of cytokines and chemokines, leading to the suppression of the inflammatory response. In neurodegenerative disorders, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one protects against neuronal damage by reducing oxidative stress and inflammation and improving mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for B-Raf, which allows for the selective inhibition of the MAPK/ERK signaling pathway. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the research and development of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent analogs of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one with improved solubility and duration of action. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in various diseases and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in humans.

Synthesis Methods

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including a one-pot synthesis, a multistep synthesis, and a microwave-assisted synthesis. The most commonly used method is the one-pot synthesis, which involves the reaction of 2-aminopyridine, 4-morpholinecarboxaldehyde, and 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has shown promising results in inhibiting the growth and survival of cancer cells, particularly in melanoma, colorectal cancer, and thyroid cancer. In inflammation, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurodegenerative disorders, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17-15-12(11-1-2-13-14(9-11)26-10-25-13)3-4-19-16(15)20-18(21-17)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDPMJJJVXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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